![molecular formula C26H21F2NO4 B2995915 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866339-78-8](/img/structure/B2995915.png)
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolin-4-one core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolin-4-one core is substituted at the 3-position with a 4-ethoxybenzoyl group and at the 1-position with a (4-methoxyphenyl)methyl group. Additionally, there are two fluorine atoms at the 6 and 8 positions of the quinolin-4-one core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the quinolin-4-one core could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis Techniques and Intermediates
- Practical Large-Scale Synthesis : A study presents a short, efficient synthesis for large-scale manufacturing of quinoline derivatives, starting from readily available materials. This method could be applicable for synthesizing complex quinoline compounds like the one mentioned (Bänziger et al., 2000).
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the versatility of quinoline derivatives in developing new pharmaceutical compounds (Holla et al., 2006).
Biological Applications and Analyses
- Antimicrobial Activity : Research on benzopyrazolo[3,4-b]quinolindiones shows that quinoline derivatives can be synthesized with antimycobacterial activity, highlighting their potential in treating infectious diseases (Quiroga et al., 2014).
- Antiproliferative Properties : A study on the synthesis of lakshminine and related oxoisoaporphines tested for antiproliferative activity reveals the potential of quinoline derivatives in cancer research, although the specific compound showed only marginal activity (Castro-Castillo et al., 2010).
Chemical and Structural Analysis
- Spectroscopic and Crystallographic Investigations : The efficient synthesis and characterization of pyrazole-appended quinolinyl chalcones, which were then subjected to biological investigations, illustrate the methodological approaches to understanding the structural and functional aspects of quinoline derivatives (Prasath et al., 2015).
Orientations Futures
The future research directions for this compound could include further studies to elucidate its synthesis, characterization, and potential biological activities. Given the structural complexity of the molecule, it could also serve as a valuable starting point for the development of new synthetic methodologies .
Propriétés
IUPAC Name |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO4/c1-3-33-20-10-6-17(7-11-20)25(30)22-15-29(14-16-4-8-19(32-2)9-5-16)24-21(26(22)31)12-18(27)13-23(24)28/h4-13,15H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYVCKFFKFVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)

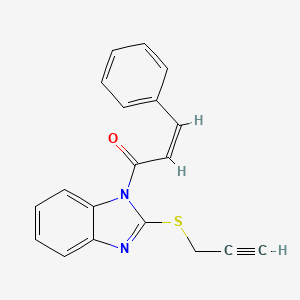
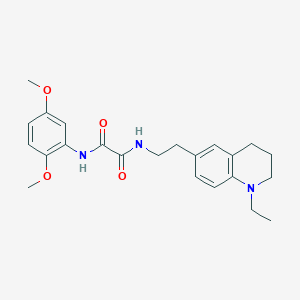
![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)
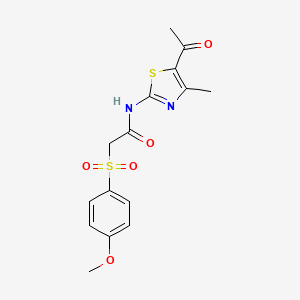
![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)
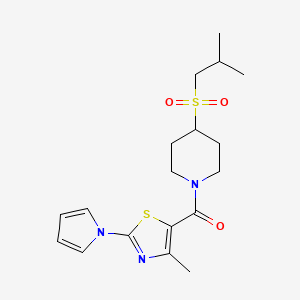
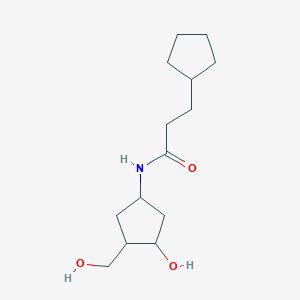
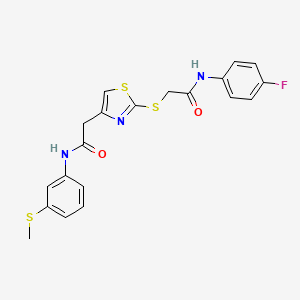
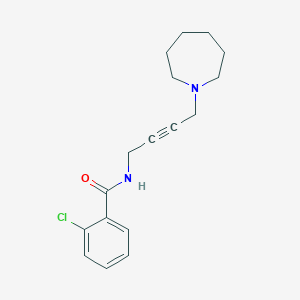

![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)